molecular formula C10H13NO4S B2815071 4-(Dimethylsulfamoyl)-3-methylbenzoic acid CAS No. 1346608-93-2

4-(Dimethylsulfamoyl)-3-methylbenzoic acid

Cat. No. B2815071
CAS RN: 1346608-93-2
M. Wt: 243.28
InChI Key: PNISUHPAWMAUJX-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-3-methylbenzoic acid, also known as Methyl sulfamide, is a chemical compound with the molecular formula C10H13NO3S. It is a white crystalline solid that is widely used in scientific research due to its diverse range of applications.

Scientific Research Applications

Eco-friendly Synthesis Techniques

In the realm of green chemistry, 4-(Dimethylsulfamoyl)-3-methylbenzoic acid and its derivatives play a crucial role in developing eco-friendly methodologies for synthesizing aromatic esters, which are significant as cosmetic ingredients. Techniques such as solid-liquid solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media have demonstrated substantial improvements and simplification over traditional procedures. These methods have been applied to the synthesis of various esters used as ultraviolet B sunscreen filters, UV absorbers, and antimicrobial agents, showcasing the chemical's versatility and its application in creating safer and more sustainable chemical processes (Villa et al., 2005).

Medicinal Chemistry and Cytotoxic Activity

In medicinal chemistry, derivatives of 4-(Dimethylsulfamoyl)-3-methylbenzoic acid have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic properties, with some compounds achieving IC50 values less than 10 nM, indicating significant potential for cancer treatment (Deady et al., 2003).

Material Science and Coordination Chemistry

In material science, the compound has been involved in the synthesis and study of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications ranging from catalysis and gas storage to luminescence sensing. For example, dimethylphenyl imidazole dicarboxylate-based lanthanide MOFs have been synthesized and shown to be effective fluorescence sensors for benzaldehyde-based derivatives, highlighting their potential in chemical sensing technologies (Shi et al., 2015).

Environmental Chemistry and Sustainable Agriculture

Furthermore, 4-(Dimethylsulfamoyl)-3-methylbenzoic acid derivatives have found applications in environmental chemistry and sustainable agriculture. Nanoparticles incorporating this compound have been explored for the sustained release of fungicides, offering a novel approach to plant disease management with reduced environmental impact. Such technologies promise to enhance the efficiency of agricultural practices while minimizing the adverse effects on ecosystems and human health (Campos et al., 2015).

Mechanism of Action

Target of Action

Similar compounds such as aminosalicylic acid and dimethyl fumarate have been found to interact with various enzymes and receptors in the body

Mode of Action

It’s known that the compound possesses a sulfonyl group and a carboxylic acid group, which makes it a useful moiety in many organic reactions. The sulfonyl group is known to participate in various chemical reactions, often acting as a leaving group or a group that is replaced by another atom or group of atoms. The carboxylic acid group can donate a proton (H+ ion), making it an acid. It can also react with bases and certain metals to form salts.

Biochemical Pathways

For instance, aminosalicylic acid inhibits folic acid synthesis . Dimethyl fumarate is thought to up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway that is activated in response to oxidative stress .

Pharmacokinetics

The compound’s solubility, stability, and reactivity suggest that it may be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Dimethylsulfamoyl)-3-methylbenzoic acid. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity. Additionally, the compound’s action may be influenced by the physiological environment within the body, including the pH of different tissues, the presence of various enzymes and other proteins, and the overall metabolic state of the cells.

properties

IUPAC Name

4-(dimethylsulfamoyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7-6-8(10(12)13)4-5-9(7)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNISUHPAWMAUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylsulfamoyl)-3-methylbenzoic acid

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